molecular formula C7H13NO2 B3295945 Ethyl (2S)-2-aminopent-4-enoate CAS No. 89105-35-1

Ethyl (2S)-2-aminopent-4-enoate

Cat. No. B3295945
CAS RN: 89105-35-1
M. Wt: 143.18 g/mol
InChI Key: LDRBRYURDQQPMN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-aminopent-4-enoate, also known as L-2-amino-4-pentenoic acid, is an amino acid analog that has been studied for its potential therapeutic applications. This compound is a derivative of glutamic acid, and it has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-aminopent-4-enoate is not fully understood, but it is believed to act as an agonist at the NMDA receptor, which is involved in synaptic plasticity and memory formation. It may also modulate the activity of other ion channels in the brain, including the GABA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
Ethyl (2S)-2-aminopent-4-enoate has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and to protect against excitotoxicity, which can occur in neurological disorders. Additionally, it has been shown to have anticonvulsant effects and to modulate the activity of ion channels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2S)-2-aminopent-4-enoate in lab experiments is that it is a relatively simple compound to synthesize. Additionally, it has been shown to have various potential therapeutic applications, which makes it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on ethyl (2S)-2-aminopent-4-enoate. One area of focus could be on its potential use as a neuroprotective agent in the treatment of neurological disorders. Additionally, further research could be done to better understand its mechanism of action and to identify other potential therapeutic applications. Finally, more research could be done on the synthesis and characterization of related compounds, which could lead to the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Ethyl (2S)-2-aminopent-4-enoate has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to enhance synaptic plasticity, which could be beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as an anticonvulsant and for its ability to modulate the activity of ion channels in the brain.

properties

IUPAC Name

ethyl (2S)-2-aminopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRBRYURDQQPMN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-2-aminopent-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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